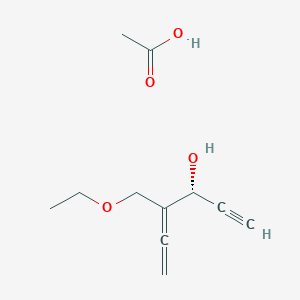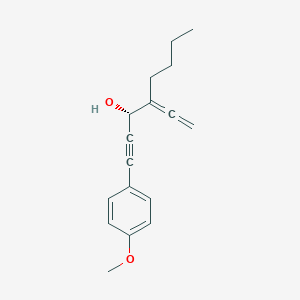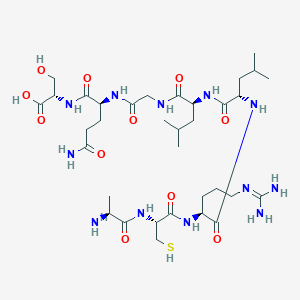
2,3-Pyridinedicarboxylic acid, 6-(methylthio)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Pyridinedicarboxylic acid, 6-(methylthio)-, diethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with two carboxylic acid groups and a methylthio group, with both carboxylic acids esterified with ethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyridinedicarboxylic acid, 6-(methylthio)-, diethyl ester typically involves the esterification of 2,3-pyridinedicarboxylic acid with ethanol in the presence of an acid catalyst. The methylthio group is introduced through a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiol or dimethyl disulfide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The esterification and substitution reactions are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Pyridinedicarboxylic acid, 6-(methylthio)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridinedicarboxylic acid esters.
Aplicaciones Científicas De Investigación
2,3-Pyridinedicarboxylic acid, 6-(methylthio)-, diethyl ester is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Pyridinedicarboxylic acid, 6-(methylthio)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Pyridinedicarboxylic acid
- 2,4-Pyridinedicarboxylic acid
- 2,5-Pyridinedicarboxylic acid
- 2,6-Pyridinedicarboxylic acid
- 3,4-Pyridinedicarboxylic acid
- 3,5-Pyridinedicarboxylic acid
Uniqueness
2,3-Pyridinedicarboxylic acid, 6-(methylthio)-, diethyl ester is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to other pyridinedicarboxylic acid derivatives. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propiedades
Número CAS |
828276-46-6 |
|---|---|
Fórmula molecular |
C12H15NO4S |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
diethyl 6-methylsulfanylpyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C12H15NO4S/c1-4-16-11(14)8-6-7-9(18-3)13-10(8)12(15)17-5-2/h6-7H,4-5H2,1-3H3 |
Clave InChI |
FMBYHVZTZXLPSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)SC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)

![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)


methanone](/img/structure/B14229133.png)

![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)

